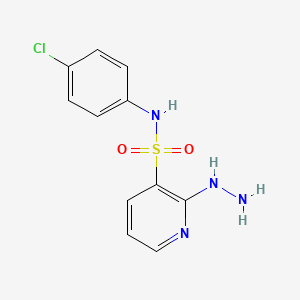

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide typically involves the reaction of 4-chlorophenylhydrazine with pyridine-3-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert the sulfonamide group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol under inert atmosphere.

Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile, often with the addition of a base to facilitate the reaction.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines

Substitution: Various substituted derivatives depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties, particularly against fungal pathogens. Research indicates that derivatives of pyridine-3-sulfonamide scaffolds, which include N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide, exhibit potent antifungal activity against strains such as Candida albicans and Rhodotorula mucilaginosa. In vitro studies have shown that these compounds possess minimum inhibitory concentration (MIC) values ≤ 25 µg/mL, outperforming traditional antifungals like fluconazole .

Anticancer Potential

The sulfonamide moiety is well-documented for its anticancer properties. Compounds containing this functional group have been reported to inhibit various cancer cell lines through mechanisms involving enzyme inhibition and induction of apoptosis. Studies on pyridine derivatives have highlighted their ability to inhibit carbonic anhydrase isozymes, which are implicated in tumor growth and metastasis .

Agricultural Applications

Insecticidal Properties

Recent investigations into the insecticidal potential of sulfonamide compounds have shown that this compound can act as a competitive modulator of insect nicotinic acetylcholine receptors (nAChRs). This mechanism suggests its potential use in developing new insecticides that target pest species while minimizing effects on non-target organisms .

Biochemical Research

Enzyme Inhibition Studies

The compound's ability to form covalent bonds with enzyme active sites makes it a valuable tool in biochemical research. It has been utilized to study enzyme inhibition mechanisms, particularly in the context of proteases and metalloenzymes. Such studies are crucial for understanding disease mechanisms and developing therapeutic agents .

Data Table: Summary of Applications

Case Studies

-

Antifungal Efficacy Against Candida Strains

A study synthesized several pyridine-3-sulfonamide derivatives, including this compound, and evaluated their antifungal activity against clinical isolates of Candida. Results showed that several compounds exhibited superior activity compared to fluconazole, suggesting their potential as new therapeutic agents for fungal infections . -

Insecticide Development

Research focused on the interaction of sulfonamide derivatives with insect nAChRs demonstrated that this compound could effectively block excitatory postsynaptic potentials in cockroaches, indicating its potential as a novel insecticide .

Mecanismo De Acción

The mechanism of action of N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase in bacteria. By competitively inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication. In cancer cells, the compound may interfere with cell signaling pathways or induce apoptosis through its interaction with specific proteins.

Comparación Con Compuestos Similares

Similar Compounds

- N-(4-bromophenyl)-2-hydrazinylpyridine-3-sulfonamide

- N-(4-fluorophenyl)-2-hydrazinylpyridine-3-sulfonamide

- N-(4-methylphenyl)-2-hydrazinylpyridine-3-sulfonamide

Uniqueness

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide is unique due to the presence of the 4-chlorophenyl group, which can influence its biological activity and chemical reactivity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s binding affinity to its molecular targets. Additionally, the combination of the hydrazinyl and sulfonamide groups in the same molecule provides a versatile scaffold for the development of new therapeutic agents.

Actividad Biológica

N-(4-Chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide is a compound of significant interest due to its potential biological activities, particularly in the fields of insecticidal and antifungal applications. This article delves into the compound's synthesis, biological evaluations, structure-activity relationships (SAR), and relevant case studies.

1. Synthesis and Structural Characteristics

The compound can be synthesized through a multi-step reaction involving the pyridine-3-sulfonamide scaffold. The synthesis typically begins with the chlorination of pyridine derivatives followed by hydrazine treatment to introduce the hydrazinyl group. The sulfonamide moiety enhances the compound's solubility and biological activity.

2.1 Antifungal Activity

Research has demonstrated that derivatives of pyridine-3-sulfonamides exhibit notable antifungal properties, particularly against strains of Candida spp. In a study evaluating various derivatives, several compounds showed minimum inhibitory concentration (MIC) values ≤ 25 µg/mL against Candida albicans and Rhodotorula mucilaginosa, outperforming fluconazole .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 26 | ≤ 25 | Candida albicans |

| 34 | ≤ 25 | Rhodotorula mucilaginosa |

| Fluconazole | > 25 | Candida spp. |

2.2 Insecticidal Activity

The compound has also been evaluated for its insecticidal properties, specifically its effect on cholinergic synaptic transmission in insects. Studies indicate that it may act as a competitive modulator of nicotinic acetylcholine receptors (nAChRs), demonstrating significant depolarization effects on insect nervous systems .

| Compound | EC50 (µM) | Effect on nAChRs |

|---|---|---|

| M3 (3d) | 0.8 | Strong activator |

| 3a | 1.0 | Moderate activator |

| IMI | 1.5 | Control |

3. Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the substituents on the pyridine ring significantly influence the biological activity of these compounds. For instance, the introduction of different phenyl groups or alkyl chains has been shown to enhance antifungal efficacy and insecticidal potency .

Key Findings:

- Substituent Variability: Compounds with electron-donating groups generally exhibited higher activity.

- Positioning Effects: The position of substituents on the pyridine ring plays a crucial role in determining both antifungal and insecticidal activities.

4.1 Antifungal Efficacy

In a clinical evaluation, several derivatives were tested against clinical isolates from patients with mycosis, revealing promising results against resistant strains of Candida. Notably, compounds such as those derived from this compound showed enhanced activity compared to standard treatments .

4.2 Insecticide Development

A series of experiments conducted on cockroach models demonstrated that certain analogs could effectively block excitatory postsynaptic potentials, suggesting their potential as novel insecticides targeting nAChRs . This research paves the way for developing new classes of insecticides that are less harmful to non-target species.

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-2-hydrazinylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2S/c12-8-3-5-9(6-4-8)16-19(17,18)10-2-1-7-14-11(10)15-13/h1-7,16H,13H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOJHMGARNQNRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)S(=O)(=O)NC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.